3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Description
3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core. The bromine atom at the 3-position and the methyl group at the 1-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical synthesis. Its molecular formula is C₇H₈BrN₂, with a molecular weight of 215.06 g/mol. The compound’s rigidity and halogenated structure enhance its utility in cross-coupling reactions and as a pharmacophore in drug discovery .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3 |
InChI Key |
LAKJKXHBJKIKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Pyrazole Derivatives
(a) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₁H₁₀Br₂ClN₂O
- Molecular Weight : 381.0 g/mol ([M+H]⁺)
- Key Features : Dual bromination (4-bromo and 5-bromomethyl) and a 4-chlorophenyl substituent enhance electrophilic reactivity. The ketone group at the 3-position increases polarity compared to the cyclopenta-fused target compound.
- Application : Used in synthesizing halogen-rich intermediates for agrochemicals .
(b) 1-(3-Bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₃H₁₁BrN₂O₂
- Molecular Weight : 331.15 g/mol
- Key Features : Bromine on the phenyl ring (vs. pyrazole in the target compound) and a carboxylic acid group enhance water solubility and metal-binding capacity.
- Application : Serves as a precursor for metal-organic frameworks (MOFs) and protease inhibitors .
(c) 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Molecular Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- Key Features: Pyrrolopyrazole core (5-membered ring) vs. cyclopenta[c]pyrazole (6-membered fused ring).
Functional Group Variations in Cyclopenta[c]pyrazoles
(a) 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
- Molecular Formula : C₁₂H₁₃ClFN₃
- Molecular Weight : 269.70 g/mol
- Key Features : Fluorine substituent (electron-withdrawing) and amine group improve bioavailability and target binding in kinase inhibitors.
- Application : Widely used in anticancer and antiviral drug candidates .
(b) 6,6-Dimethyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₁H₁₂N₄O₃
- Molecular Weight : 172.23 g/mol (core structure; exact value varies with substituents)
- Key Features : Carboxylic acid group enables salt formation and conjugation, while dimethyl groups enhance lipophilicity.
- Application : Building block for peptidomimetics and enzyme inhibitors .
Halogen-Substituted Analogues
(a) 3-Iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 3-Bromo-1-methyl-cyclopenta[c]pyrazole | C₇H₈BrN₂ | 215.06 | 3-Br, 1-CH₃ | Drug intermediates, catalysts |
| 4-Bromo-5-(bromomethyl)-1-methyl-pyrazol-3-one | C₁₁H₁₀Br₂ClN₂O | 381.00 | 4-Br, 5-BrCH₂, 4-Cl-C₆H₄ | Agrochemical synthesis |
| 1-(3-Bromophenyl)-cyclopenta[c]pyrazole-3-COOH | C₁₃H₁₁BrN₂O₂ | 331.15 | 3-COOH, 1-(3-Br-C₆H₄) | MOFs, protease inhibitors |
| 3-Bromo-pyrrolo[1,2-b]pyrazole | C₆H₇BrN₂ | 187.04 | Pyrrolo-fused ring | Reactive intermediates |
| 1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine·HCl | C₁₂H₁₃ClFN₃ | 269.70 | 3-NH₂, 4-F-C₆H₄ | Anticancer agents |
Research Findings and Trends
- Reactivity : Bromine at the pyrazole 3-position (target compound) facilitates Suzuki-Miyaura couplings, whereas iodine analogues (e.g., ) are preferred for halogen-bonding interactions in crystal engineering .
- Biological Activity : Fluorophenyl and amine-substituted derivatives () exhibit higher CNS permeability than brominated counterparts due to reduced molecular weight and increased hydrogen-bonding capacity .
- Synthetic Challenges : Cyclopenta[c]pyrazoles with electron-withdrawing groups (e.g., carboxylic acids) require protection-deprotection strategies during functionalization, unlike brominated variants .
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